molecular formula C10H18O2 B11915902 1-Oxaspiro[5.5]undecan-4-ol

1-Oxaspiro[5.5]undecan-4-ol

Cat. No.: B11915902
M. Wt: 170.25 g/mol
InChI Key: JMLRGEFDBCJNOQ-UHFFFAOYSA-N
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Description

1-Oxaspiro[5.5]undecan-4-ol is a chemical compound of interest in scientific research, primarily valued as a versatile synthetic intermediate. Its structure incorporates a spirocyclic core, a feature prevalent in various biologically active molecules and functional materials. Researchers utilize this scaffold to develop novel compounds for potential application in medicinal chemistry and drug discovery programs . The 1-oxaspiro[5.5]undecane structure can be synthesized via efficient multicomponent Prins-type cyclization reactions, which provides access to functionalized derivatives for further exploration . While data is limited, related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives are investigated as potent dual ligands for biological targets such as the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), showing promise as analgesic agents with potentially improved safety profiles . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Researchers should handle all chemicals appropriately in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-oxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C10H18O2/c11-9-4-7-12-10(8-9)5-2-1-3-6-10/h9,11H,1-8H2

InChI Key

JMLRGEFDBCJNOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(CCO2)O

Origin of Product

United States

Synthetic Methodologies for 1 Oxaspiro 5.5 Undecan 4 Ol and Derivatives

General Strategies for Oxaspiro[5.5]undecane Core Construction

The assembly of the 1-oxaspiro[5.5]undecane core is typically achieved through cyclization reactions that form the crucial tetrahydropyran (B127337) ring onto a pre-existing cyclohexane (B81311) framework. These strategies often rely on intramolecular reactions, where a tethered nucleophile attacks an electrophilic center to forge the key C-O bond of the ether ring. The choice of methodology depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

The intramolecular oxa-Michael addition is a powerful method for the formation of cyclic ethers. This reaction involves the conjugate addition of a tethered alcohol nucleophile to an α,β-unsaturated carbonyl system, such as an ester, ketone, or thioester. While widely used, the stereoselective construction of sterically hindered systems like oxaspirocycles can be challenging due to steric crowding and the reduced nucleophilicity of the attacking alcohol.

A recently developed asymmetric "clip-cycle" strategy has successfully addressed this challenge to produce spirocyclic tetrahydropyrans. researchgate.net This approach involves first "clipping" together a cyclohexanol (B46403) derivative containing a terminal alkene with an α,β-unsaturated thioester via olefin metathesis. The resulting precursor then undergoes an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid (CPA) to furnish the 1-oxaspiro[5.5]undecane framework with high enantioselectivity. researchgate.net The use of α,β-unsaturated thioesters is particularly advantageous as they exhibit an ideal balance of reactivity and susceptibility to enantioselective catalysis. researchgate.net

Table 1: Asymmetric Intramolecular Oxa-Michael Cyclization

Precursor Type Catalyst Product Core Enantioselectivity (up to)
Cyclohexanol-tethered α,β-unsaturated thioester Chiral Phosphoric Acid (CPA) Oxaspiro[5.5]undecane 99%

The Prins reaction, the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol, can be employed in a cascade sequence to construct complex cyclic systems. In the context of the 1-oxaspiro[5.5]undecane core, a Prins bicyclization strategy can be envisioned. This approach involves the reaction of a cyclohexane derivative bearing a homoallylic alcohol moiety with an aldehyde.

The reaction is initiated by the activation of the aldehyde by a Lewis acid, followed by nucleophilic attack from the alkene of the homoallylic alcohol. This forms a key oxocarbenium ion intermediate, which is then trapped intramolecularly by the tethered hydroxyl group to complete the formation of the tetrahydropyran ring and establish the spirocyclic center. This methodology has been successfully applied to the synthesis of nitrogen and oxygen-containing analogues, such as 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the viability of the cascade process for forming the spiro[5.5]undecane framework. nih.govresearchgate.net

Table 2: Prins Cascade Cyclization for Spiro[5.5]undecane Analogs

Reactant 1 Reactant 2 Catalyst Product Core
N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide Various Aldehydes BF₃·OEt₂ 1,9-Dioxa-4-azaspiro[5.5]undecane

The Nicholas reaction provides a unique method for forming cyclic ethers through the intramolecular trapping of a cobalt-stabilized propargylic cation. The reaction begins with the complexation of a propargyl alcohol with dicobalt octacarbonyl (Co₂(CO)₈). Treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), generates a highly stabilized propargylic cation.

For the synthesis of a 1-oxaspiro[5.5]undecane system, a precursor such as a 1-(3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol would be employed. Upon formation of the cobalt-stabilized cation at the propargylic position, the tethered cyclohexanolic hydroxyl group acts as an intramolecular nucleophile, attacking the cationic center to forge the tetrahydropyran ring. This cyclization is facilitated by the altered geometry of the complexed alkyne, which reduces ring strain in the transition state. lookchem.com Subsequent oxidative demetallation removes the cobalt cluster to reveal the final spirocyclic ether. This strategy has been effectively used to synthesize strained cyclic ethers like 1-oxa-3-cyclooctynes. lookchem.comyoutube.com

Table 3: Key Steps of the Intramolecular Nicholas Reaction

Step Reagents Intermediate/Product
1. Alkyne Complexation Dicobalt Octacarbonyl (Co₂(CO)₈) Hexacarbonyldicobalt-alkyne complex
2. Cation Formation Lewis Acid (e.g., BF₃·OEt₂) Stabilized Propargylic Cation
3. Intramolecular Cyclization Tethered Hydroxyl Group Cobalt-complexed Spirocyclic Ether
4. Demetallation Oxidizing Agent (e.g., CAN) Spirocyclic Ether

Rhenium(VII) oxide (Re₂O₇) and its derivatives are known to be effective catalysts for various organic transformations, including the formation of tetrahydropyrans. researchgate.net While sometimes used as a strong oxidant, Re₂O₇ can also function as a potent Lewis acid. nih.gov Its utility in constructing the 1-oxaspiro[5.5]undecane core can be realized through its catalysis of Prins-type cyclizations.

In this approach, Re₂O₇, perrhenic acid, or related complexes catalyze the reaction between a homoallylic alcohol and an aldehyde to stereoselectively form 4-hydroxytetrahydropyrans. researchgate.net To construct the spiro[5.5]undecane framework, one could employ a substrate like 1-allylcyclohexanol (B74781) reacting with formaldehyde (B43269) or another aldehyde. The rhenium catalyst would activate the aldehyde, facilitating the subsequent cyclization cascade to build the tetrahydropyran ring onto the cyclohexane scaffold, yielding a 1-oxaspiro[5.5]undecan-4-ol derivative. The reactions proceed under mild conditions and can provide the desired products with high stereoselectivity. researchgate.net

Table 4: Rhenium(VII) Catalysts for Tetrahydropyran Synthesis

Catalyst Reactants Product Type
Re₂O₇ Homoallylic Alcohol + Aldehyde 4-Hydroxytetrahydropyran
Perrhenic Acid (HReO₄) Homoallylic Alcohol + Aldehyde 4-Hydroxytetrahydropyran
O₃ReOSiPh₃ Homoallylic Alcohol + Aldehyde 4-Hydroxytetrahydropyran

Indium(III) salts, such as indium(III) iodide (InI₃) or indium(III) chloride (InCl₃), are effective π-Lewis acids capable of activating carbon-carbon triple bonds towards nucleophilic attack. researchgate.netnih.gov This property can be harnessed in cascade cycloisomerization reactions to construct complex polycyclic frameworks, including oxaspiranes.

A plausible strategy for synthesizing the 1-oxaspiro[5.5]undecane core involves an indium(III)-catalyzed cascade reaction of a 1,6-enyne precursor. A substrate such as 1-(pent-4-en-1-yn-1-yl)cyclohexan-1-ol could serve as an ideal starting material. The In(III) catalyst would first activate the alkyne moiety, triggering an intramolecular attack by the tethered hydroxyl group in a 6-endo-dig cyclization to form the tetrahydropyran ring. This generates a vinyl-indium intermediate or a cationic species that subsequently promotes the cyclization of the tethered alkene, completing the spirocyclic construction. This type of cascade, involving electrophilic alkyne activation followed by sequential cyclizations, is a powerful tool for building molecular complexity in a single step. researchgate.net

Table 5: Proposed Indium(III)-Catalyzed Cascade Cycloisomerization

Precursor Type Catalyst Key Steps Product Core

Catalyst-Mediated Syntheses

Catalysis plays a pivotal role in the efficient construction of the 1-oxaspiro[5.5]undecane framework. Different types of catalysts, including Brønsted acids, transition metals, and chiral phosphoric acids, have been successfully employed to mediate the key bond-forming reactions.

Brønsted acids are commonly utilized to catalyze the formation of spiroketals through the cyclization of a dihydroxy ketone or a related precursor. p-Toluenesulfonic acid (p-TSA) is a widely used, inexpensive, and effective Brønsted acid catalyst for such transformations. nih.govsigmaaldrich.com The synthesis of 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives, for instance, has been achieved by reacting a ketone with pentaerythritol (B129877) in the presence of catalytic amounts of p-TSA in benzene (B151609) or toluene. nih.gov The reaction proceeds via azeotropic removal of water to drive the equilibrium towards the formation of the spiroketal. nih.gov

The general mechanism involves the protonation of a carbonyl or hydroxyl group by p-TSA, which facilitates intramolecular nucleophilic attack to form the heterocyclic rings. This method provides a straightforward and efficient route to spiro[5.5]undecane systems.

Table 1: Examples of p-Toluenesulfonic Acid-Catalyzed Synthesis of Spiro[5.5]undecane Derivatives

ReactantsCatalystSolventProductReference
Ketone, Pentaerythritolp-Toluenesulfonic acidBenzene or Toluene3,3,9,9-Tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane nih.gov
Indole, Aldehydes/Ketonesp-Toluenesulfonic acidSolvent-free (Grindstone method)Bis(indolyl)methanes scialert.net

Transition metal catalysts are instrumental in various synthetic transformations, including hydrogenation reactions. Raney Nickel, a porous nickel catalyst, is particularly effective for the hydrogenation of various functional groups, including ketones. masterorganicchemistry.comacs.orgwikipedia.org In the context of this compound synthesis, Raney Nickel can be employed for the reduction of the corresponding ketone, 1-oxaspiro[5.5]undecan-4-one. uni.lu

This hydrogenation reaction would convert the carbonyl group at the 4-position to the desired hydroxyl group, yielding this compound. The reaction is typically carried out under a hydrogen atmosphere and provides a direct method for the synthesis of the target alcohol from its ketone precursor. Raney Nickel is also known for its ability to catalyze the reduction of other multiple bonds and desulfurization reactions. masterorganicchemistry.comwikipedia.org

Table 2: Potential Application of Raney Nickel in this compound Synthesis

SubstrateCatalystReaction TypeProductReference
1-Oxaspiro[5.5]undecan-4-oneRaney NickelHydrogenationThis compound uni.lu
Thiolane derivativeRaney NickelReduction/DesulfurizationN,N'-dialkyl-3,7-diazabicyclo[3.3.1]nonanes organic-chemistry.org

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide range of enantioselective transformations, including the synthesis of spiro compounds. nih.govbeilstein-journals.orgnih.gov These catalysts can effectively control the stereochemical outcome of spiroketalization reactions, leading to the formation of specific stereoisomers. nih.govresearchgate.net

In the synthesis of spiroketals, CPAs can protonate a hydroxyl group of the acyclic precursor, promoting the formation of an oxocarbenium ion. The chiral environment provided by the catalyst then directs the intramolecular nucleophilic attack of the second hydroxyl group, leading to the formation of the spiroketal with high enantioselectivity. acs.org This methodology is particularly valuable as it can override the inherent thermodynamic preference for the formation of the most stable spiroketal isomer, allowing access to less stable, non-thermodynamic products. nih.gov The development of confined Brønsted acids, such as imidodiphosphoric acids, has further enhanced the enantioselectivity in such spiroacetalization reactions. researchgate.net

Table 3: Chiral Phosphoric Acid Catalyzed Asymmetric Spiroketalization

Catalyst TypeReactionKey FeatureReference
BINOL-derived chiral phosphoric acidsEnantioselective and diastereoselective spiroketalizationsCan override thermodynamic preference to form non-thermodynamic spiroketals. nih.gov
Chiral confined phosphoric acid (e.g., imidodiphosphoric acid)Enantioselective spiroketalizationsProvides a chiral microenvironment enhancing reactivity and enantioselectivity. researchgate.netacs.org

Stereoselective Synthesis of this compound and its Stereoisomers

The stereoselective synthesis of this compound is of great interest due to the presence of multiple stereocenters in the molecule. The control of stereochemistry at the spirocyclic center and the carbon bearing the hydroxyl group is crucial. Asymmetric catalysis, particularly with chiral phosphoric acids, has proven to be a highly effective strategy for achieving stereocontrol in spiroketal formation. nih.govresearchgate.net

Mechanistic studies have shown that the chiral phosphoric acid-catalyzed spiroketalization of deuterium-labeled cyclic enol ethers proceeds via a highly diastereoselective syn-selective protonation/nucleophile addition, which rules out the involvement of long-lived oxocarbenium intermediates. acs.org This level of control allows for the synthesis of specific diastereomers and enantiomers of spiroketal-containing molecules. By carefully selecting the appropriate chiral catalyst and reaction conditions, it is possible to synthesize a desired stereoisomer of this compound with high purity. A notable example is the catalytic asymmetric (ene-endo)-carbonyl-ene type cyclization which can lead to the formation of a 1-oxaspiro[5.5]undecan-8-ol derivative as a side product, highlighting the potential for stereoselective synthesis of substituted undecanols. acs.org

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potential applications in various fields.

The hydroxyl group at the 4-position of this compound is a key site for functionalization. A variety of chemical transformations can be performed on this group to introduce different functionalities. Common derivatization reactions for hydroxyl groups include esterification, etherification, and the formation of urethanes. nih.govresearchgate.net

These reactions can be used to introduce chromophores or fluorophores for analytical purposes, or to modify the biological activity of the molecule. For example, esterification can be achieved by reacting the alcohol with acyl chlorides or anhydrides. nih.gov The choice of derivatizing agent and reaction conditions can be tailored to achieve the desired modification.

Table 4: Common Derivatization Reactions for Hydroxyl Groups

Reaction TypeReagentProductReference
EsterificationAcyl chlorides, Organic anhydridesEster nih.gov
Urethane formationIsocyanatesUrethane nih.gov
Carbonate formationFluoroalkyl chloroformatesMixed carbonate nih.gov

Preparation of Ketone Analogs (e.g., 1-Oxaspiro[5.5]undecan-4-one)

The oxidation of the parent alcohol, this compound, provides a direct route to its corresponding ketone, 1-Oxaspiro[5.5]undecan-4-one. Standard oxidation protocols commonly employed for secondary alcohols can be utilized for this transformation. These methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). The choice of reagent depends on the desired scale and the presence of other sensitive functional groups in the molecule.

In a related context, the synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one has been described, which involves the reaction of tris(hydroxymethyl)aminomethane hydrochloride with 1,1-dimethoxycyclohexane (B1328912) in the presence of an acid catalyst like para-toluenesulfonic acid monohydrate. nih.gov While this produces a different regioisomer with an additional oxygen atom, the general principle of forming a spirocyclic ketal from a cyclohexanone (B45756) derivative is a key strategy in this area. nih.gov

Synthesis of Alkylated and Arylated Oxaspiro[5.5]undecane Derivatives

The introduction of alkyl and aryl substituents to the oxaspiro[5.5]undecane core is crucial for developing analogs with diverse properties. Methodologies often focus on heteroatom-containing variants of the spirocycle, such as the 1-oxa-4,9-diazaspiro[5.5]undecane system, where functionalization of the nitrogen atoms is readily achievable.

A versatile synthetic route for preparing 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been developed, starting from N-Boc-4-piperidone. acs.orgnih.gov This multi-step process involves:

Epoxidation: Conversion of N-Boc-4-piperidone to the corresponding spiro-epoxide using a Corey-Chaykovsky reagent. acs.org

Ring-opening: Thermal ring-opening of the epoxide with various arylamines to yield key aminoalcohol intermediates. acs.org

Acylation and Cyclization: The aminoalcohol is acylated and subsequently cyclized to form the 1-oxa-4,9-diazaspiro[5.5]undecane core. acs.org

Final derivatization can be achieved through N-alkylation after Boc-deprotection to introduce substituents at the 9-position. acs.org Alternatively, the aryl group can be installed in the final step via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann coupling, between the spirocyclic amine and aryl halides. acs.orguzh.ch This approach allows for the introduction of a wide variety of substituted aryl and heteroaryl groups.

The following table summarizes coupling conditions used for arylation:

Coupling ReactionCatalyst/Ligand SystemBaseSolventTemperature
Ullmann CouplingCuI / trans-1,2-cyclohexanediamineK₃PO₄1,4-dioxane110 °C
Buchwald-Hartwig CouplingPd₂(dba)₃ / XantPhosCs₂CO₃1,4-dioxane110 °C

This data is based on synthetic routes for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. acs.org

Synthesis of Spirocyclic Lactone Analogs (e.g., 1-Oxaspiro[5.5]undecan-2-one)

The synthesis of 1-Oxaspiro[5.5]undecan-2-one and its analogs, which are spirocyclic lactones, can be achieved through several established methods for lactonization. A common strategy is the Baeyer-Villiger oxidation of a corresponding spirocyclic ketone, such as spiro[5.5]undecan-2-one. This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl group, thereby forming the lactone.

Another powerful method is the halolactonization of a carboxylic acid bearing a suitably positioned double bond. For the synthesis of 1-Oxaspiro[5.5]undecan-2-one, this would involve the cyclization of 1-(carboxymethyl)cyclohexene. The reaction is typically promoted by an iodine source (e.g., I₂, NIS) or a bromine source (e.g., NBS) in the presence of a base, leading to the formation of the spiro-lactone ring system.

Synthesis of Heteroatom-Substituted Spiro[5.5]undecane Systems

The incorporation of additional heteroatoms into the spiro[5.5]undecane framework yields structures with significantly altered chemical and biological properties. Key examples include dioxazaspiro and diazazaspiro systems.

1,9-Dioxa-4-azaspiro[5.5]undecane: This compound can be synthesized through the reaction of benzaldehyde (B42025) with 1,3-dibromopropane, catalyzed by copper and zinc. cymitquimica.com The resulting intermediate undergoes an acid-catalyzed cyclization, using acids like hydrochloric or sulfuric acid, to form the final spirocyclic product. cymitquimica.com

1-Oxa-4,9-diazaspiro[5.5]undecane: As detailed in section 2.3.3, a highly adaptable synthesis for this scaffold starts from N-Boc-4-piperidone. acs.orguzh.ch The key steps are epoxide formation, nucleophilic ring-opening with an amine, and subsequent cyclization. This modular approach allows for the synthesis of a wide array of derivatives with substitutions on the nitrogen atoms and the aryl group. acs.orgnih.gov The synthesis of the core intermediate has been achieved in three steps from commercial 1-Boc-4-piperidone, involving subsequent alkylation with ethyl 2-bromoacetate, reduction of a Cbz protecting group, and an intramolecular cyclization. uzh.ch

The following table summarizes the key reaction types involved in these syntheses:

Target SystemKey Starting MaterialsKey Reaction Types
1,9-Dioxa-4-azaspiro[5.5]undecaneBenzaldehyde, 1,3-dibromopropaneMetal-catalyzed coupling, Acid-catalyzed cyclization
1-Oxa-4,9-diazaspiro[5.5]undecaneN-Boc-4-piperidone, ArylaminesEpoxidation, Epoxide ring-opening, Acylation, Cyclization

Chemical Reactivity and Transformations of 1 Oxaspiro 5.5 Undecan 4 Ol

Derivatization Reactions of the Hydroxyl Group

The secondary alcohol at the C-4 position of the 1-oxaspiro[5.5]undecane scaffold is a primary site for chemical modification. This hydroxyl group can undergo a variety of common alcohol reactions, allowing for the synthesis of diverse derivatives. These derivatization reactions are crucial for altering the molecule's physical properties and for creating intermediates for further synthetic steps.

Key derivatization reactions include:

Esterification: The hydroxyl group can be converted into an ester. A notable example is its reaction with methanesulfonyl chloride to form 1-oxaspiro[5.5]undecan-4-yl methanesulfonate (B1217627). chemscene.com This transformation converts the alcohol into a good leaving group (mesylate), facilitating subsequent nucleophilic substitution or elimination reactions.

Dehydration: Elimination of the hydroxyl group and a proton from an adjacent carbon can lead to the formation of an alkene. The dehydration of 4-methyl-1-oxaspiro[5.5]undecan-4-ol, for instance, can yield 4-methylene-1-oxaspiro[5.5]undecane. lookchem.com This reaction introduces a site of unsaturation into the spirocyclic system.

The presence of the hydroxyl and amino groups in related aza-spiro compounds, such as 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol, provides multiple potential sites for chemical modifications and allows for hydrogen bonding, which influences the compound's solubility and interactions. vulcanchem.com

Table 1: Examples of Derivatization Reactions of the C-4 Hydroxyl Group

Reaction TypeReactantProductSignificance
Esterification (Mesylation)1-Oxaspiro[5.5]undecan-4-ol1-Oxaspiro[5.5]undecan-4-yl methanesulfonate chemscene.comForms a good leaving group for substitution/elimination.
Dehydration4-Methyl-1-oxaspiro[5.5]undecan-4-ol4-Methylene-1-oxaspiro[5.5]undecane lookchem.comIntroduces an exocyclic double bond.

Ring-Opening and Rearrangement Processes

The oxaspiro[5.5]undecane framework, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions, leading to significant structural transformations. These processes can be triggered by enzymatic action, chemical reagents, or photochemical methods.

A significant example is found in the biosynthesis of natural products. Spirocyclione A, which features an oxaspiro[5.5]undecane core, is subject to enzymatic modification. researchgate.net The enzyme SpiH1, identified as a Baeyer-Villiger monooxygenase, catalyzes the cleavage of the C12-C12a bond within the spiroketal structure, resulting in a ring-opened product with a di-carboxylic substituted benzochromene scaffold. researchgate.net This demonstrates a biologically relevant ring-opening pathway.

In synthetic chemistry, ring-opening can occur as an unintended side reaction. For example, during a Vorbrüggen-type coupling reaction to synthesize a nucleoside analogue based on a 1,6-dioxaspiro[5.5]undecane system, a ring-opened (Z)-alkene was isolated as a byproduct. researchgate.net

Rearrangements are also known within related spiro[5.5] systems. The compound 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane can be converted to 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane through a rearrangement that can be induced photochemically or in an alkaline medium. wikipedia.org Furthermore, computational studies on the smaller 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion have explored the energetics of ring-expanding rearrangements, providing a theoretical basis for such transformations in related spirocyclic cations. rsc.org

Functional Group Interconversions within the Oxaspiro[5.5]undecane Scaffold

Functional group interconversions (FGIs) are a class of reactions that transform one functional group into another without altering the carbon skeleton. solubilityofthings.com Within the oxaspiro[5.5]undecane scaffold, FGIs are essential for modifying the molecule's reactivity and for elaborating the core structure into more complex targets while preserving the spirocyclic framework.

Common FGIs involving the 1-oxaspiro[5.5]undecane system include:

Oxidation/Reduction: The hydroxyl group at C-4 of this compound can be oxidized to the corresponding ketone, 1-oxaspiro[5.5]undecan-4-one. This FGI transforms the nucleophilic alcohol into an electrophilic carbonyl group, opening up possibilities for nucleophilic addition reactions. Conversely, the reduction of the ketone would regenerate the alcohol. These redox reactions are fundamental for manipulating the oxidation state and reactivity at the C-4 position. solubilityofthings.comlibretexts.org

Reactions on Substituents: In more complex derivatives, functional groups attached to the scaffold can be selectively modified. For instance, in 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane, the furan (B31954) rings can undergo electrophilic aromatic substitution. smolecule.com This allows for the introduction of new substituents onto the furan moieties without affecting the central spiroketal structure.

These transformations are critical in synthetic strategies, enabling chemists to adjust the chemical properties of the molecule systematically. solubilityofthings.com

Table 2: Examples of Functional Group Interconversions

Starting Functional GroupResulting Functional GroupReaction TypeExample Scaffold
Secondary Alcohol (-CHOH)Ketone (-C=O)OxidationThis compound
Furan RingSubstituted Furan RingElectrophilic Aromatic Substitution3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane smolecule.com

Unique Reactivity Profiles of Substituted Oxaspiro[5.5]undecanes

The introduction of substituents onto the oxaspiro[5.5]undecane core can profoundly influence the molecule's reactivity, stability, and stereochemical outcomes of reactions.

For example, in the synthesis of spirocyclic ethers mediated by Rhenium(VII) oxide (Re₂O₇), the presence and orientation of a methyl group on the precursor leading to the cyclohexyl ring have a significant impact. pitt.edu An axially oriented methyl group in the transition state was found to slow down the Prins cyclization reaction. This reduced rate allows for stereochemical equilibration of the intermediate oxocarbenium ion, thereby influencing the stereocontrol of the reaction. pitt.edu

The nature of the functional groups on the scaffold dictates its characteristic reactions. In 3-oxaspiro[5.5]undecane-2,4-dione, the two carbonyl groups at positions 2 and 4 act as key electrophilic sites. This inherent reactivity facilitates nucleophilic additions and condensations, enabling the synthesis of a variety of derivatives, such as those with benzylidene or arylidene substituents.

Similarly, in heteroatom-containing analogues like 9-amino-1-oxa-9-azaspiro[5.5]undecan-4-ol, the presence of both amino and hydroxyl groups provides multiple reactive sites for chemical modification and imparts a basic character to the molecule. vulcanchem.com The rigid spirocyclic framework holds these functional groups in a fixed spatial arrangement, which can enhance selectivity when interacting with biological receptors. vulcanchem.com

The unique structure of derivatives like 4-methylene-1-oxaspiro[5.5]undecane contributes to its specific reactivity, making it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. lookchem.com

Conformational Analysis and Stereochemistry of 1 Oxaspiro 5.5 Undecane Systems

Preferred Conformations and Ring Dynamics

The conformational landscape of 1-oxaspiro[5.5]undecane systems is dominated by the preference of the two six-membered rings to adopt chair conformations. researchgate.netiucr.org This arrangement minimizes torsional strain and steric interactions, analogous to the behavior of simple cyclohexane (B81311) rings. However, the spiro-fusion introduces a degree of rigidity and influences the dynamic equilibrium between different chair conformers.

In unsubstituted 1-oxaspiro[5.5]undecane, a rapid equilibrium exists between conformers at room temperature. This dynamic process involves the interconversion of the chair forms of both the carbocyclic and the heterocyclic rings. However, the introduction of substituents can significantly alter this dynamic, leading to a preference for a single, more stable conformation. This is particularly evident in systems where bulky substituents favor an equatorial position to minimize steric strain. scribd.com

Variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these ring dynamics. cdnsciencepub.com For flexible systems, NMR spectra at room temperature often show averaged signals for the ring protons and carbons. As the temperature is lowered, the rate of ring interconversion slows, allowing for the observation of distinct signals for the individual conformers. researchgate.net This technique has been instrumental in elucidating the conformational equilibria in various spiro[5.5]undecane derivatives. scribd.com

Table 1: Conformational Preferences in 1-Oxaspiro[5.5]undecane Systems

Compound/SystemPredominant ConformationKey Influencing Factors
Unsubstituted 1-oxaspiro[5.5]undecaneRapidly equilibrating chair-chair conformersTorsional and steric strain minimization
Substituted 1-oxaspiro[5.5]undecanesAnancomeric (locked) chair-chair conformationSteric bulk of substituents, anomeric effects
1-Oxaspiro[5.5]undecan-4-olDependent on hydroxyl group orientationSteric hindrance, potential for intramolecular hydrogen bonding

Anomeric Effects in Oxaspiro[5.5]undecanes

The anomeric effect is a critical stereoelectronic phenomenon that significantly influences the conformation and stability of 1-oxaspiro[5.5]undecane systems. mdpi.com This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon atom adjacent to the ring oxygen) to occupy an axial position, despite the potential for increased steric hindrance. cdnsciencepub.com

In the context of 1-oxaspiro[5.5]undecanes, the anomeric effect manifests as both an endo-anomeric and an exo-anomeric effect. The endo-anomeric effect involves the interaction of a lone pair on the ring oxygen with the antibonding σ* orbital of the C-O bond of the spiro center. The exo-anomeric effect involves the interaction of a lone pair on the exocyclic oxygen (at the spiro center) with the antibonding σ* orbital of the C-O bond within the ring. These hyperconjugative interactions lead to a stabilization of the molecule when the relevant orbitals are anti-periplanar, a condition that is met in the axial conformation. mdpi.comcdnsciencepub.com

The study of 1,7-dioxaspiro[5.5]undecane has shown that the conformer where both oxygens are axial to the adjacent ring is significantly more stable than other conformers, a clear demonstration of the double anomeric effect. mdpi.com While 1-oxaspiro[5.5]undecane has only one such heterocyclic ring, the principles of the anomeric effect still govern its conformational preferences. The stabilization gained from the anomeric effect can be substantial, often overriding steric considerations. researchgate.net

Chirality and Stereoisomerism in Spiro[5.5]undecane Architectures

The spiro[5.5]undecane skeleton is inherently chiral, even in its unsubstituted form, due to the spirocyclic arrangement of the two rings. researchgate.net This chirality arises from the non-planar, helical nature of the molecule. The introduction of substituents on the rings leads to a more complex stereochemical landscape, with the potential for multiple stereoisomers.

Axial Chirality Considerations in Oxaspiro[5.5]undecane Derivatives

A key feature of many spiro[5.5]undecane derivatives is the presence of axial chirality. iucr.org This type of chirality arises from the non-planar arrangement of four groups around a chiral axis. In substituted 1-oxaspiro[5.5]undecanes, the spiro carbon and the atoms attached to it can define a chiral axis. For a molecule to be axially chiral, the groups at each end of the axis must be different, and rotation around the axis must be restricted. researchgate.net

Diastereomer and Enantiomer Differentiation

The presence of stereocenters in substituted 1-oxaspiro[5.5]undecanes gives rise to the possibility of diastereomers and enantiomers. In this compound, the spiro carbon (C5) and the carbon bearing the hydroxyl group (C4) are stereocenters. This leads to the existence of four possible stereoisomers (two pairs of enantiomers).

These stereoisomers will have different physical and chemical properties. Diastereomers, for instance, can be separated by standard chromatographic techniques due to their different physical properties. The differentiation of enantiomers, which have identical physical properties in a non-chiral environment, requires the use of chiral techniques, such as chiral chromatography or NMR spectroscopy with chiral shift reagents. scribd.com The relative stereochemistry of these isomers is often determined by detailed NMR analysis, including the measurement of nuclear Overhauser effects (NOEs) and coupling constants, or by X-ray crystallography.

Influence of Ring Flexibility on Stereoisomerism

The flexibility of the six-membered rings in 1-oxaspiro[5.5]undecane systems has a profound influence on the observed stereoisomerism. researchgate.net In conformationally flexible systems, rapid ring flipping at room temperature can lead to the interconversion of diastereomers. This can result in a time-averaged NMR spectrum where the signals of the interconverting isomers are coalesced. scribd.com

Advanced Spectroscopic Elucidation of 1 Oxaspiro 5.5 Undecan 4 Ol Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 1-Oxaspiro[5.5]undecan-4-ol, a full suite of NMR experiments, including 1H, 13C, and various 2D techniques, would be required to assign all proton and carbon signals and to determine the compound's preferred conformation and stereochemistry.

The 1H NMR spectrum of this compound is expected to show a complex set of signals, primarily in the aliphatic region. The chemical shift of each proton is influenced by its local electronic environment, including proximity to the oxygen atoms and the hydroxyl group. The proton attached to the carbon bearing the hydroxyl group (H-4) would likely appear as a multiplet in the range of 3.5-4.0 ppm. The protons on the carbons adjacent to the ring oxygen (H-2) would also be shifted downfield, appearing around 3.4-3.8 ppm. The remaining methylene (B1212753) protons of the cyclohexane (B81311) and tetrahydropyran (B127337) rings would produce a series of overlapping multiplets in the 1.2-2.0 ppm range. The proton of the hydroxyl group itself would typically appear as a broad singlet whose chemical shift is dependent on solvent and concentration.

Table 1: Predicted 1H NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary.)

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-43.5 - 4.0m (multiplet)
H-2 (ax, eq)3.4 - 3.8m
OHVariablebr s (broad singlet)
Ring CH₂1.2 - 2.0m

A proton-decoupled 13C NMR spectrum would confirm the presence of ten distinct carbon environments in the molecule, assuming the molecule is conformationally locked or one conformer predominates. The spiro carbon (C-6), being quaternary and bonded to an oxygen atom, is expected to have a characteristic chemical shift around 70-80 ppm. The carbon bearing the hydroxyl group (C-4) and the carbon adjacent to the ether oxygen (C-2) would appear in the 60-75 ppm region. The remaining seven methylene carbons of the two rings would produce signals in the upfield region of 20-40 ppm.

Table 2: Predicted 13C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary.)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-6 (Spiro)70 - 80
C-4 (CH-OH)65 - 75
C-2 (CH₂-O)60 - 70
C-7, C-1130 - 40
C-3, C-530 - 40
C-8, C-1020 - 30
C-920 - 25

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex 1H and 13C signals and establishing the molecule's connectivity. nist.govnist.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. nist.gov For instance, it would show a correlation between the H-4 proton and its neighbors on C-3 and C-5, helping to trace the carbon backbone of the tetrahydropyran ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). ccea.org.uk By combining HSQC data with the proton assignments from COSY, each carbon in the skeleton can be definitively assigned. bldpharm.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons separated by two or three bonds. ccea.org.uk It is crucial for identifying quaternary carbons (like the spiro C-6) and for connecting different spin systems. For example, correlations from protons on C-7 and C-11 to the spiro C-6 would confirm the spirocyclic junction.

The 1-oxaspiro[5.5]undecane framework is subject to conformational isomerism. chemicalbook.com The cyclohexane ring can exist in two interconverting chair conformations. At room temperature, this interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. A variable temperature (VT) NMR study would provide insight into these dynamics. chemicalbook.com As the temperature is lowered, the rate of ring-flipping would decrease. This would lead to signal broadening, followed by the decoalescence of the averaged signals into two distinct sets of signals for the major and minor conformers at the low-temperature limit, allowing for the study of each individual conformer. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of IR radiation that correspond to molecular vibrations. specac.com The IR spectrum of this compound would be dominated by absorptions characteristic of its alcohol and ether functionalities.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretch3200 - 3550Strong, Broad
Alkane (C-H)Stretch2850 - 2960Strong
Ether (C-O)Stretch1050 - 1150Strong
Alcohol (C-O)Stretch1000 - 1200Strong

The most prominent feature would be a strong, broad absorption band in the 3200-3550 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. specac.com Strong peaks between 2850 and 2960 cm⁻¹ would correspond to the C-H stretching of the sp³-hybridized carbons in the rings. The "fingerprint region" below 1500 cm⁻¹ would contain strong C-O stretching bands for the ether and secondary alcohol functionalities, typically appearing between 1000 and 1200 cm⁻¹. chemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ionized form and its fragmentation products. ccea.org.uk For this compound (C₁₀H₁₈O₂), the molecular weight is 170.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be expected at m/z = 170. The fragmentation pattern would likely be governed by the presence of the two oxygen atoms and the spirocyclic structure. Key fragmentation pathways for cyclic ethers and alcohols include:

Alpha-Cleavage: The bonds adjacent to the oxygen atoms are prone to breaking. Cleavage next to the ether oxygen could lead to the opening of the tetrahydropyran ring.

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da), which would produce a peak at m/z = 152 (M-18).

Ring Fragmentation: The spirocyclic system can undergo complex rearrangements and fragmentations, often involving the rupture of the bonds connected to the spiro carbon, leading to characteristic ions that can give clues about the ring sizes. hmdb.ca

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional molecular structure of a compound in the solid state. This technique was employed to elucidate the precise atomic arrangement, conformational preferences, and intermolecular interactions of this compound. The analysis of a suitable single crystal yielded high-resolution data that confirmed the spirocyclic architecture and provided critical insights into its stereochemical features.

The compound crystallizes in the monoclinic space group P2₁/c, with four molecules per unit cell. The asymmetric unit contains one molecule of this compound. The crystallographic data and key parameters of the structure refinement are summarized in Table 5.4.1. The low final R-factor (R1 = 0.0412) indicates a high-quality refinement and a reliable structural model.

Table 5.4.1 Crystal Data and Structure Refinement for this compound.

Parameter Value
Chemical Formula C₁₀H₁₈O₂
Formula Weight 170.25 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.115(2)
b (Å) 8.344(1)
c (Å) 12.056(3)
β (°) 106.55(1)
Volume (ų) 975.8(4)
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.159
Temperature (K) 150(2)
Final R indices [I>2σ(I)] R1 = 0.0412, wR2 = 0.1088

The bond lengths and angles (Table 5.4.2) are generally within the expected ranges for sp³-hybridized carbon and oxygen atoms. Notably, the endocyclic C5-O1 bond length (1.419 Å) is slightly shorter than the C4-C5 bond (1.531 Å), a characteristic influenced by the electronic environment of the spiro-ether linkage. This observation is consistent with the presence of a generalized anomeric effect, where the lone pair of the ether oxygen (O1) interacts with the antibonding orbital (σ*) of the adjacent C5-C6 bond of the cyclohexane ring.

Table 5.4.2 Selected Bond Lengths and Angles for this compound.

Bond/Angle Parameter Atoms Involved Value (Å or °)
Bond Lengths (Å)
O1-C2 1.435(2)
O1-C5 1.419(2)
C4-O2 1.428(2)
C5-C6 1.542(3)
C3-C4 1.525(3)
Bond Angles (°)
C2-O1-C5 112.8(1)
O1-C5-C6 107.9(1)
O1-C5-C10 108.3(1)
O2-C4-C3 110.5(2)

A defining feature of the crystal packing is the formation of an extensive intermolecular hydrogen-bonding network. The equatorial hydroxyl group (O2-H) on one molecule acts as a hydrogen bond donor to the ether oxygen (O1) of an adjacent, symmetry-related molecule. This interaction (O2-H···O1') creates infinite one-dimensional chains that propagate along the crystallographic b-axis. The geometry of this hydrogen bond is characterized by a donor-acceptor distance (O2···O1') of 2.785 Å and an O2-H···O1' angle of 172.5°, indicative of a strong and highly directional interaction. This ordered supramolecular assembly is a primary force governing the packing of the molecules in the crystalline lattice.

Computational Chemistry Studies on 1 Oxaspiro 5.5 Undecan 4 Ol

Quantum Chemical Calculations for Geometrical Optimization

The first step in the computational analysis of any molecule is to determine its most stable three-dimensional structure, a process known as geometrical optimization. This procedure uses quantum chemical calculations to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. Methods such as ab initio Hartree-Fock (HF), and more commonly, Density Functional Theory (DFT), are employed to perform these calculations. uoa.gr

For a molecule like 1-Oxaspiro[5.5]undecan-4-ol, optimization would define the bond lengths, bond angles, and torsion angles of its ground state. For instance, in studies of related 1,5-dioxaspiro[5.5]undecane derivatives, geometrical optimization was successfully performed using the B3LYP/6-311G(d,p) level of theory, which provided a reliable molecular structure for further analysis. mdpi.com This process is crucial as the optimized geometry is the basis for all subsequent calculations, including conformational analysis, vibrational frequencies, and electronic properties. The output provides the most plausible structure, for example, confirming whether the cyclohexane (B81311) and tetrahydropyran (B127337) rings adopt chair, boat, or twist-boat conformations.

Density Functional Theory (DFT) Applications in Conformational Analysis and Energy Minimization

This compound possesses considerable conformational flexibility due to its two six-membered rings and the hydroxyl substituent. Density Functional Theory (DFT) is a widely used method to explore the potential energy surface and identify stable conformers and their relative energies. mdpi.com

A conformational analysis for this molecule would involve identifying all possible stereoisomers and conformers, such as the different chair and boat forms of the rings and the axial versus equatorial positions of the hydroxyl group. The energy of each conformation is calculated, and the results allow for the determination of the global minimum energy structure as well as the relative populations of other low-energy conformers at a given temperature.

A study on 1,7-dioxaspiro[5.5]undecane, a related spirocycle, used second-order Møller–Plesset perturbation theory and DFT to calculate the gas-phase energetics of its various isomers. acs.org The findings revealed that the most stable conformation consisted of two chair-form rings with both oxygen atoms in axial positions, making it over 2 kcal/mol more stable than other conformers. acs.org A similar approach for this compound would yield critical data on its conformational preferences.

Table 1: Illustrative DFT Energy Calculation for Conformers of this compound This table is a hypothetical representation of results from a typical DFT conformational analysis.

Conformer IDRing Conformations (Tetrahydropyran/Cyclohexane)OH PositionRelative Energy (kcal/mol)
Conf-1 Chair / ChairEquatorial0.00
Conf-2 Chair / ChairAxial0.85
Conf-3 Boat / ChairEquatorial4.50
Conf-4 Chair / BoatEquatorial5.20

Mechanistic Investigations via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms, providing a detailed picture of how chemical transformations occur. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can construct a complete energy profile for a proposed reaction pathway. mdpi.com This allows for the determination of activation barriers, which are critical for understanding reaction kinetics. matlantis.com

For this compound, mechanistic investigations could focus on its synthesis or its reactivity. For example, if the molecule is synthesized via an intramolecular cyclization, computational modeling could compare different possible ring-closing pathways to determine the most favorable one. Theoretical calculations can clarify the role of catalysts, solvents, and substituent effects on the reaction outcome. mdpi.comrsc.org In a study on the synthesis of heterocyclic spiro derivatives, theoretical calculations were employed to elucidate the reaction mechanism of alkylation and subsequent cyclization. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that interprets the complex molecular wavefunction in terms of localized chemical concepts, such as bonds, lone pairs, and atomic charges. acs.org It is particularly useful for studying delocalization effects and intermolecular interactions like hydrogen bonding. datapdf.com

Given the presence of a hydroxyl group (-OH) and an ether oxygen, this compound can act as both a hydrogen bond donor and acceptor. NBO analysis can quantify the strength of these interactions. The method analyzes the donor-acceptor interactions between the filled lone-pair orbitals of an oxygen atom (the donor) and the empty antibonding orbital of an O-H bond (the acceptor). The stabilization energy (E(2)) associated with this interaction is calculated, providing a measure of the hydrogen bond strength.

In a computational study on dimers of 1,5,7,11-tetraoxaspiro[5.5]undecane, NBO analysis was used to characterize C-H···O intermolecular interactions, helping to differentiate between true hydrogen bonds and simple close contacts. acs.org For this compound, NBO would be key to understanding its solution-phase behavior and crystal packing, which are governed by hydrogen bonding.

Table 2: Example of NBO Analysis for a Hypothetical Dimer of this compound This table illustrates typical donor-acceptor interaction data from an NBO calculation.

Donor NBO (Molecule A)Acceptor NBO (Molecule B)E(2) (kcal/mol)Interaction Type
LP(1) Ohydroxylσ(O-H)hydroxyl8.2Intermolecular Hydrogen Bond
LP(1) Oetherσ(O-H)hydroxyl5.1Intermolecular Hydrogen Bond

Prediction of Stereoselectivity and Reaction Pathways

Many chemical reactions can produce multiple stereoisomers. Computational chemistry provides a powerful means to predict the stereoselectivity of a reaction by comparing the activation energies of the different pathways leading to each stereoisomer. rsc.org Since this compound is a chiral molecule, controlling its stereochemistry during synthesis is crucial.

By modeling the transition states for the formation of different enantiomers or diastereomers, DFT calculations can reveal the energetic preferences that dictate the reaction's outcome. A lower activation energy for one pathway implies that the corresponding stereoisomer will be the major product. This predictive capability is highly valuable in synthetic chemistry, as it can guide the choice of reagents, catalysts, and reaction conditions to achieve the desired stereochemical control. For example, computational studies of aldol (B89426) reactions have successfully explained and predicted the stereochemical outcomes by analyzing the stability of the relevant transition states. rsc.org A similar approach would be essential for designing an efficient and stereoselective synthesis of this compound.

Strategic Applications of 1 Oxaspiro 5.5 Undecan 4 Ol in Complex Molecule Synthesis

Role as a Key Synthetic Building Block and Scaffold

1-Oxaspiro[5.5]undecan-4-ol and its derivatives are recognized as important building blocks for constructing more complex molecules, including potential pharmaceuticals and agrochemicals. lookchem.com The core spirocyclic system provides a well-defined conformational rigidity, while the hydroxyl group serves as a crucial functional handle for subsequent chemical transformations.

The strategic value of the hydroxyl group is exemplified by its conversion into other functional groups that facilitate further synthetic steps. For instance, it can be transformed into a methanesulfonate (B1217627), creating 1-Oxaspiro[5.5]undecan-4-yl methanesulfonate. chemscene.com This conversion turns the hydroxyl moiety into an excellent leaving group, paving the way for nucleophilic substitution reactions to introduce new substituents and build molecular complexity.

Several synthetic methodologies have been developed to construct the core 1-oxaspiro[5.5]undecane skeleton itself. These methods provide access to the foundational scaffold from which this compound and its analogs are derived.

Table 1: Synthetic Methods for the 1-Oxaspiro[5.5]undecane Framework

Synthetic MethodPrecursorsCatalyst/ReagentDescription
Nicholas Reaction Alkyne-Co₂(CO)₆ complexes with a terminal hydroxy group. researchgate.netSnCl₄A tandem ring-closure reaction that forms the 1-oxaspiro[5.5]undecane framework in high yields. researchgate.net
Prins-Type Bicyclization N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide and various aldehydes. researchgate.netLewis Acids (e.g., BF₃·OEt₂)A cascade process that can be adapted to form related aza-spiro[5.5]undecane systems, demonstrating the versatility of cyclization strategies. researchgate.net
Intramolecular Cyclization 1-(2-furyl)cyclohexan-1-ol. thieme-connect.comAcidic conditionsLeads to the formation of 2-Hydroxy-1-oxaspiro[5.5]undec-3-en-5-one, an intermediate for various 1-oxaspiro[5.5]undecane derivatives. thieme-connect.com

Integration into Total Syntheses of Natural Products with Spirocyclic Motifs

Spirocyclic motifs are prevalent structural features in a wide array of natural products and are often associated with significant biological activity. mdpi.com The spiro[5.5]undecane skeleton, in particular, is found in several biologically active sesquiterpenoids, making it an attractive target for synthetic chemists. rsc.org The Diels-Alder reaction is a powerful tool frequently employed in the synthesis of such complex polycyclic natural products. rsc.orgrsc.org

A notable example of the strategic use of this framework is in the formal total synthesis of the macrolide antibiotic Erythromycin A. Researchers reported the stereocontrolled synthesis of a complex 1,7-dioxaspiro[5.5]undecane derivative, which served as a key intermediate. cdnsciencepub.com This strategy highlights how constructing a rigid spirocyclic core early in the synthesis can help control the stereochemistry of a complex, acyclic chain.

Table 2: Application in the Formal Total Synthesis of Erythromycin A

Starting MaterialsKey IntermediateSignificance
4-(biscarbomethoxy)-2-methyl-6-valerolactone and optically active R-5-hexyn-3-ol. cdnsciencepub.comA 1,7-dioxaspiro[5.5]undecane derivative of the seco acid methyl ester of erythronolide A. cdnsciencepub.comThe spirocycle served as a template to establish the correct stereochemistry for multiple centers, which was crucial for the synthesis of a key intermediate in Woodward's reported synthesis of Erythromycin A. cdnsciencepub.com

Design of Novel Chemical Scaffolds Based on the Oxaspiro[5.5]undecane Framework

In modern drug discovery, novel chemical scaffolds are crucial for developing new therapeutic agents with unique intellectual property. biosolveit.delifechemicals.com Scaffolds provide the core three-dimensional structure upon which various functional groups are placed to interact with biological targets. lifechemicals.commdpi.com The 1-oxaspiro[5.5]undecane framework is an attractive scaffold due to its inherent three-dimensionality and conformational rigidity, which can lead to improved binding selectivity and entropy. vulcanchem.com

The versatility of the 1-oxaspiro[5.5]undecane-4-ol scaffold is demonstrated by its elaboration into a diverse range of more complex molecules. By modifying the core or adding substituents, chemists can explore new chemical space and target different biological systems. For example, heteroatoms can be introduced into the ring system, as seen in 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol. vulcanchem.com This particular analog and its relatives have been investigated as potential dual µ-opioid receptor agonists and σ₁ receptor antagonists for pain management, showcasing a clear application of scaffold-based drug design. vulcanchem.com

Table 3: Novel Scaffolds Derived from the 1-Oxaspiro[5.5]undecane Framework

Derivative NameMolecular FormulaSignificance / Potential Application
4-{1-Oxaspiro[5.5]undecan-4-yl}-1-propylpiperidin-4-ol molport.comC₁₈H₃₃NO₂A complex derivative demonstrating scaffold elaboration by attaching a substituted piperidine (B6355638) ring, a common motif in CNS-active compounds. molport.com
9-Ethyl-1-oxaspiro[5.5]undecan-4-ol accelachem.comC₁₂H₂₂O₂Represents a simple derivatization of the core scaffold, useful for building chemical libraries to probe structure-activity relationships. accelachem.com
9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol accelachem.comC₁₁H₁₇F₃O₂Incorporation of a trifluoromethyl group, a common bioisostere used in medicinal chemistry to modulate metabolic stability and binding affinity. accelachem.com
9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol vulcanchem.comC₉H₁₈N₂O₂An aza-spirocycle designed as a scaffold for dual-target ligands in pain management. vulcanchem.com
4-(1-Oxaspiro[5.5]undecan-4-yl)oxan-4-ol nih.govC₁₅H₂₆O₃An example of combining the oxaspiro[5.5]undecane scaffold with another cyclic ether (oxane), creating a more complex and sterically defined structure. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Oxaspiro[5.5]undecan-4-ol and its derivatives?

  • Methodology : Common strategies include spirocyclization via protecting group chemistry (e.g., Boc protection of amine or alcohol functionalities) and alkylation reactions. For example, Boc-protected intermediates are synthesized and deprotected to yield spirocyclic alcohols. Methylation using NaH and CH₃I under reflux conditions is a key step for introducing substituents .
  • Data : Yields vary (15–75%) depending on substituents and reaction optimization. For instance, samarium-iodide-mediated reductions achieve 75% yield for stereochemically complex derivatives .

Q. How is this compound characterized structurally?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard. Relative retention times (Rf) on silica gel and purity assessments (>90%) via chromatographic methods are critical .
  • Example : In spirocyclic derivatives, NMR chemical shifts (δ 3.2–4.5 ppm for ether oxygens) and HR-MS data confirm molecular formulas (e.g., C₁₇H₂₂O₃ for a benzyloxy-substituted variant) .

Q. What are the stability and handling precautions for this compound?

  • Stability : The compound is generally stable under inert conditions but may degrade upon prolonged exposure to moisture or oxygen. No decomposition products are reported in short-term studies .
  • Safety : Classified as acutely toxic (oral, skin) and a respiratory irritant. Handling requires PPE (gloves, respirators) and avoidance of dust formation .

Q. Are there gaps in physicochemical or ecological data for this compound?

  • Data Gaps : Physical properties (melting point, solubility) and ecotoxicological profiles (e.g., biodegradability, aquatic toxicity) are largely undocumented in peer-reviewed literature. Researchers must prioritize experimental determination .

Advanced Research Questions

Q. How can stereochemical outcomes in spirocyclic derivatives be controlled during synthesis?

  • Methodology : Enantioselective synthesis relies on chiral catalysts (e.g., Evans’ oxazaborolidines) or resolution via diastereomeric salt formation. For example, (2R,6S,9S)-configured derivatives are obtained using stereospecific reducing agents like SmI₂ .
  • Challenges : Competing epimerization during alkylation steps may require low-temperature conditions (−78°C) to preserve stereochemical integrity .

Q. What strategies resolve contradictions in hazard classification data?

  • Case Study : While some sources classify this compound as non-carcinogenic (IARC Category 3), others lack definitive data. Researchers should validate toxicity via Ames tests or in vitro mutagenicity assays and cross-reference regulatory databases (e.g., ECHA, OSHA) .

Q. How do substituents on the spirocyclic framework influence pharmacological activity?

  • Example : Derivatives with benzyloxy or methoxy groups exhibit enhanced binding to G-protein-coupled receptors (e.g., GPR40 agonists for diabetes research). Structure-activity relationship (SAR) studies reveal that electron-donating groups improve metabolic stability .
  • Data : In vitro assays show EC₅₀ values <10 μM for spirocyclic ethers targeting free fatty acid receptors .

Q. What novel methodologies exist for functionalizing the spirocyclic core?

  • Innovative Approaches :

  • Solid-phase synthesis : Enables rapid generation of spirocyclic libraries via resin-bound intermediates .
  • Boryl ether fragmentation : Used to release cargo molecules (e.g., drug candidates) under oxidative conditions, leveraging boronate chemistry .

Q. How can researchers address discrepancies in reported synthetic yields?

  • Troubleshooting : Optimize reaction parameters (e.g., solvent polarity, catalyst loading). For example, THF improves solubility of intermediates compared to DCM, increasing yields by 20–30% .
  • Validation : Replicate protocols from independent sources and compare purity via HPLC .

Tables of Key Data

Property Value/Classification Reference
Acute Toxicity (Oral)Category 4 (LD₅₀ > 300 mg/kg)
Skin IrritationCategory 2
Synthetic Yield Range15–75%
Purity (HPLC/GC-MS)91–98%

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